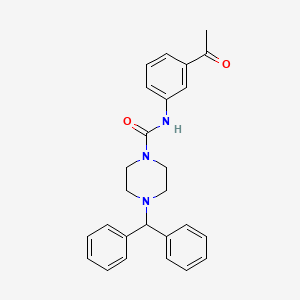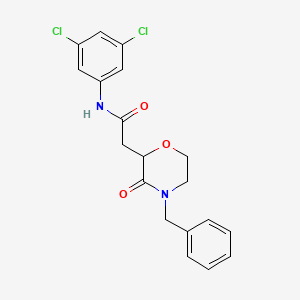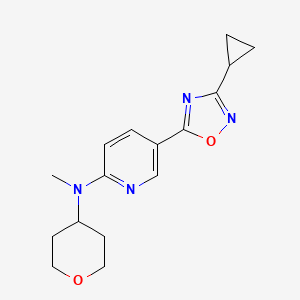![molecular formula C17H19BrClN3S B4118350 N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B4118350.png)
N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea, also known as AG-99 or AG-99B, is a chemical compound that belongs to the class of thioureas. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are important for cancer cell growth and survival. Specifically, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases. N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell proliferation and survival. In addition, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to have low toxicity in animal models, making it a potential therapeutic agent for a variety of diseases. However, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has some limitations for use in lab experiments. It is a synthetic compound that requires careful attention to detail and precise control over reaction conditions, making it difficult to synthesize on a large scale. In addition, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea. One area of research is the development of new synthetic methods for the production of N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea and related compounds. Another area of research is the investigation of the mechanisms of action of N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea and its potential use as a therapeutic agent for a variety of diseases. In addition, further research is needed to determine the safety and efficacy of N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea in human clinical trials.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been extensively studied for its potential applications in scientific research. The compound has been shown to have potent anti-cancer activity, inhibiting the growth of a wide range of cancer cell lines. In addition, N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[4-(diethylamino)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3S/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYFUCCLJOXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[4-(diethylamino)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)
![N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4118284.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)

![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
![N-benzyl-3-chloro-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4118370.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)